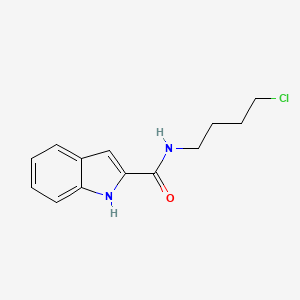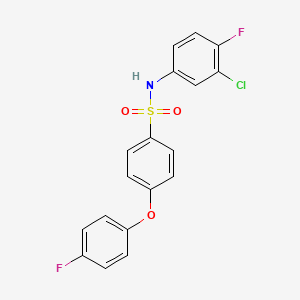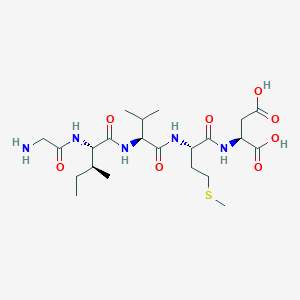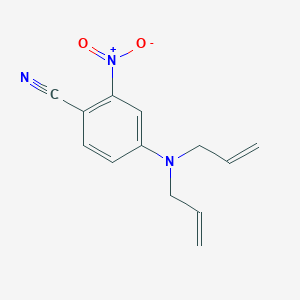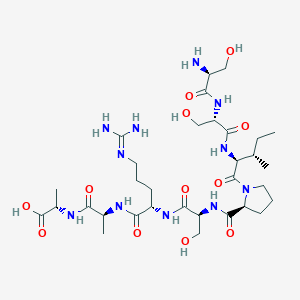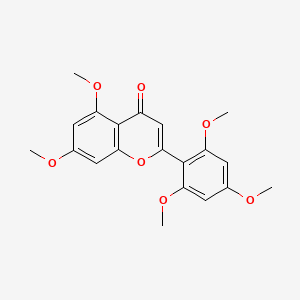
5,7,2',4',6'-Pentamethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,2’,4’,6’-Pentamethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,4’,6’-Pentamethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Methoxylation: The phenolic groups are methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate compounds undergo cyclization to form the flavone structure.
Industrial Production Methods
Industrial production methods for 5,7,2’,4’,6’-Pentamethoxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Methoxylation: Large-scale methylation using industrial-grade reagents.
Efficient Catalysis: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated or nitrated flavones.
科学研究应用
5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polymethoxyflavones.
Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用机制
The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Properties: Inducing apoptosis and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways like NRF2 and FOXA
相似化合物的比较
Similar Compounds
Tangeretin: Another polymethoxyflavone found in citrus peels with similar antioxidant and anticancer properties.
Nobiletin: Known for its anti-inflammatory and neuroprotective effects.
5,7,3’,4’,5’-Pentamethoxyflavone: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,7,2’,4’,6’-Pentamethoxyflavone is unique due to its specific methoxy group arrangement, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
502633-20-7 |
|---|---|
分子式 |
C20H20O7 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3 |
InChI 键 |
BZDNMWJCXMJWNR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
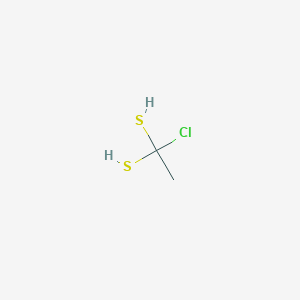
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
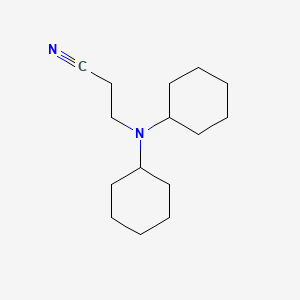
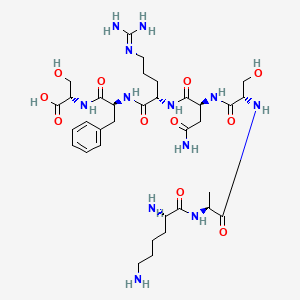
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
